molecular formula C8H8N2 B182455 4,6-Dimethylnicotinonitrile CAS No. 6623-21-8

4,6-Dimethylnicotinonitrile

Cat. No.: B182455
CAS No.: 6623-21-8
M. Wt: 132.16 g/mol
InChI Key: BZIDYPIJVCEUIB-UHFFFAOYSA-N
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Description

4,6-Dimethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of nicotinonitrile, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring

Mechanism of Action

Target of Action

The primary target of 4,6-Dimethylnicotinonitrile is carbon steel surfaces, where it acts as a corrosion inhibitor . The compound interacts with the steel surface, forming a protective layer that prevents corrosive substances from causing damage .

Mode of Action

This compound interacts with its target through a process known as adsorption . This involves the compound attaching itself to the carbon steel surface, forming a barrier that prevents corrosive substances from coming into contact with the steel . The adsorption of this compound on the carbon steel surface fits the Langmuir adsorption isotherm .

Biochemical Pathways

These derivatives act as excellent precursors having different aryl ring functionalities .

Pharmacokinetics

Given its use as a corrosion inhibitor, it’s likely that these properties would be influenced by factors such as the compound’s concentration, the temperature, and the specific environment in which it’s used .

Result of Action

The primary result of this compound’s action is the prevention of corrosion on carbon steel surfaces . By forming a protective layer on the steel, the compound helps to extend the lifespan of the material and maintain its structural integrity .

Action Environment

The efficacy and stability of this compound as a corrosion inhibitor are influenced by various environmental factors. For instance, the compound has been shown to be effective at various temperatures (25–45 °C) in a 1 M HCl environment . Additionally, the compound’s solubility and its ability to form a protective layer on the steel surface may also be influenced by factors such as the pH of the environment and the presence of other chemical substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethylnicotinonitrile can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is treated with a Vilsmeier-Haack reagent (DMF-POCl3) under reflux conditions for several hours . This reaction results in the formation of 2-chloro-4,6-dimethylnicotinonitrile, which can then be converted to this compound through further chemical transformations.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4,6-Dimethylnicotinonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4,6-dimethylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIDYPIJVCEUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288107
Record name 4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6623-21-8
Record name 6623-21-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-dimethylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

23 g of 2-chloro-3-cyano-4,6-dimethylpyridine are dissolved in 185 ml of concentrated hydrochloric acid and 240 ml of water. 25.4 g of tin metal are added and the mixture is brought to 100° C. The reaction is monitored by thin layer chromatography (TLC). When the reaction is complete, the mixture is allowed to return to room temperature and filtered and the filtrate is neutralized using sodium hydroxide solution. The mixture is extracted with methylene chloride and the combined organic phases are washed with saturated aqueous sodium bicarbonate solution and dried over anhydrous magnesium sulphate. The solution is concentrated to give 5-cyano-2,4-dimethyl-pyridine in the form of a yellow precipitate.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One
Name
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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